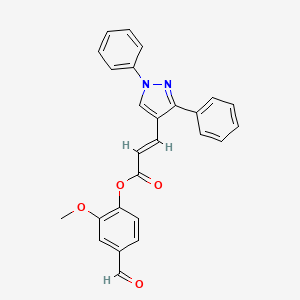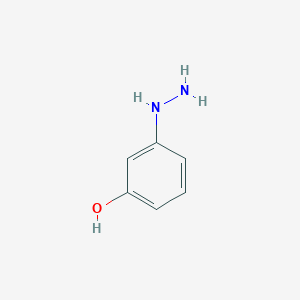
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate, also known as FMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FMPP is a derivative of pyrazole and has been shown to have significant effects on biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has been shown to have significant effects on biochemical and physiological processes. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its neuroprotective effects. (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a wide range of diseases.
Advantages and Limitations for Lab Experiments
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, there are also some limitations to its use. (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is highly lipophilic, which may limit its solubility in aqueous solutions. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate. One area of interest is the development of new synthesis methods that may improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate and its potential applications in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, the development of new analogs of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate may lead to the discovery of even more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis method of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate involves the reaction of 4-formyl-2-methoxyphenylhydrazine with chalcone in the presence of a base. The resulting product is then purified through recrystallization. This method has been used successfully to produce (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate in high yields and with high purity.
Scientific Research Applications
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has been used in a wide range of scientific research applications, including studies on the central nervous system, cancer, and inflammation. It has been shown to have potential as a neuroprotective agent, as well as an anti-inflammatory and anti-cancer agent. (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-24-16-19(18-29)12-14-23(24)32-25(30)15-13-21-17-28(22-10-6-3-7-11-22)27-26(21)20-8-4-2-5-9-20/h2-18H,1H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMHJCXVYKISP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)


![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)




